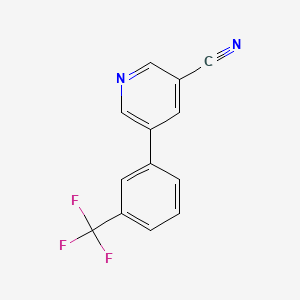![molecular formula C8H11NO2 B596379 octahydro-1H-cyclopenta[c]piridina-3,6-diona CAS No. 197250-70-7](/img/structure/B596379.png)
octahydro-1H-cyclopenta[c]piridina-3,6-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a chemical compound with the CAS Number: 197250-70-7 . It has a molecular weight of 153.18 and its IUPAC name is hexahydro-3H-cyclopenta[c]pyridine-3,6(4H)-dione . The compound is typically in solid form .
Synthesis Analysis
The octahydro-1H-cyclopenta[c]pyridine skeleton exists in a broad spectrum of bioactive natural products . A novel diastereoselective synthesis strategy has been reported to produce this skeleton from (Z)-1-iodo-1,6-diene and alkyne via Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . This method achieved excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .Molecular Structure Analysis
The molecular structure of octahydro-1H-cyclopenta[c]pyridine-3,6-dione is characterized by a cyclopenta[c]pyridine skeleton . This skeleton is found in a wide range of bioactive natural products .Chemical Reactions Analysis
The synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .Physical And Chemical Properties Analysis
Octahydro-1H-cyclopenta[c]pyridine-3,6-dione is a solid compound . It has a molecular weight of 153.18 .Aplicaciones Científicas De Investigación
Síntesis de Productos Naturales Bioactivos
El esqueleto de octahydro-1H-cyclopenta[c]piridina se encuentra en un amplio espectro de productos naturales bioactivos . El desarrollo de protocolos eficientes y convenientes para construir este esqueleto sigue siendo una tarea desafiante . Se ha reportado una nueva estrategia de síntesis diastereoselectiva para producir el esqueleto de octahydro-1H-cyclopenta[c]piridina a partir de (Z)-1-iodo-1,6-dieno y alquino a través de ciclización intramolecular secuencial de tipo Heck catalizada por Pd/Au, acoplamiento de Sonogashira y ciclización de 1,5-enino .
Actividad Antiproliferativa
Algunos derivados del compuesto han mostrado una prometedora actividad antitumoral contra la línea celular de carcinoma hepático (HEPG2), en comparación con el fármaco de referencia, doxorubicina . Esto sugiere que el compuesto y sus derivados podrían ser candidatos potenciales para el desarrollo de fármacos contra el cáncer.
Actividades Biológicas Relacionadas con GABA
El compuesto se puede utilizar en los estudios de diversas actividades biológicas relacionadas con GABA . GABA (ácido gamma-aminobutírico) es un neurotransmisor inhibitorio principal en el sistema nervioso central de los mamíferos, y los compuestos que interactúan con los receptores GABA podrían tener aplicaciones terapéuticas potenciales en una variedad de trastornos neurológicos.
Diseño de Bibliotecas de Compuestos Orientadas a Líderes
El compuesto también puede servir como un bloque de construcción tridimensional para el diseño de bibliotecas de compuestos orientadas a líderes en el descubrimiento de fármacos . Dichas bibliotecas son colecciones de compuestos con estructuras diversas que se utilizan para identificar nuevos candidatos a fármacos en las primeras etapas del descubrimiento de fármacos.
Síntesis de Derivados de Pirimidina
El compuesto se ha utilizado en la síntesis de derivados de octahydro-1H-cyclopenta[d]pirimidina . Los derivados de pirimidina tienen una amplia gama de actividades biológicas y son importantes en el campo de la química medicinal.
Síntesis de Piperidinas
El compuesto se ha utilizado en la síntesis de una variedad de piperidinas que llevan motivos de 1,5-enino . Las piperidinas son una clase de compuestos orgánicos con una amplia gama de actividades biológicas y se encuentran en muchos productos farmacéuticos y productos naturales.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-7-1-5-3-8(11)9-4-6(5)2-7/h5-6H,1-4H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOBSOBETAFJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)NCC2CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)



![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)




![(3-Bromoimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B596313.png)



![(1-Methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B596319.png)